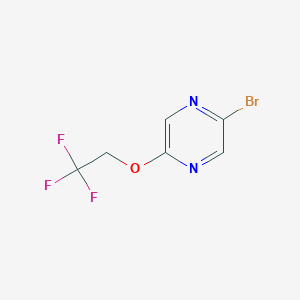

2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine” is a chemical compound with the CAS Number: 1701582-64-0 . It has a molecular weight of 256.02 . The IUPAC name for this compound is 2-bromo-5-(2,2,2-trifluoroethoxy)pyridine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.It is typically stored at room temperature in an inert atmosphere . The physical form can be liquid, semi-solid, solid, or lump .

Scientific Research Applications

Precursors for Heterocyclic Synthesis

Pyrazine derivatives serve as versatile precursors for synthesizing a wide range of heterocyclic compounds. Martins et al. (2013) utilized brominated trihalomethylenones, similar in reactivity to the mentioned pyrazine derivative, to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the use of such compounds in creating valuable heterocyclic structures with potential applications in drug design and material science (Martins et al., 2013).

Ligand for Metal Complexes

Pyrazine derivatives also find applications in the synthesis of metal complexes. Stagni et al. (2008) reported on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from pyrazine, highlighting their importance in the development of materials for organic light-emitting devices (OLEDs) and other optoelectronic applications (Stagni et al., 2008).

Corrosion Inhibition

On the more applied side, pyrazine derivatives are investigated for their corrosion inhibitory properties. Saha et al. (2016) and Obot et al. (2014) explored various pyrazine derivatives for their potential as corrosion inhibitors, indicating the broader applicability of these compounds in industrial applications, such as in the protection of metals and alloys (Saha et al., 2016); (Obot & Gasem, 2014).

Material Science Applications

Moreover, pyrazine derivatives are instrumental in material science, especially in the synthesis of polymers and optoelectronic materials. Meti et al. (2017) and Zhou et al. (2010) detailed the synthesis of dipyrrolopyrazine and thieno[3,4-b]pyrazine-based donor−acceptor copolymers, respectively, emphasizing their significance in photovoltaic devices and organic electronics (Meti et al., 2017); (Zhou et al., 2010).

Analytical and Spectroscopic Tools

Jones et al. (1996) explored the synthesis of trifluoromethylazoles, including pyrazine derivatives, for determining pKa values using 19F NMR spectroscopy, showcasing the utility of these compounds in analytical chemistry (Jones et al., 1996).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

It is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are known to have insecticidal and acaricidal properties .

Mode of Action

Based on its use in the synthesis of oxazoline and thiazoline derivatives , it can be inferred that it may interact with its targets by donating its bromine atom during the synthesis process. This could result in changes to the target molecules, potentially altering their function.

Biochemical Pathways

Given its use in the synthesis of insecticides and acaricides , it may be involved in pathways related to the nervous system of insects and mites.

Result of Action

Its use in the synthesis of insecticides and acaricides suggests that it may contribute to the disruption of normal physiological processes in insects and mites .

Properties

IUPAC Name |

2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKUFKCVEFPKCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)

![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)

![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)